Dinaphthalen-2-yl hexanedioate

Description

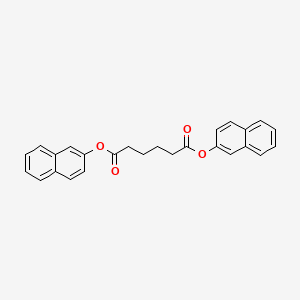

Dinaphthalen-2-yl hexanedioate (C28H22O4) is a diester derived from hexanedioic acid (adipic acid) and two naphthalen-2-ol groups. Its structure features aromatic naphthyl moieties at the 2-position of the ester groups, distinguishing it from aliphatic esters like dimethyl or diethyl hexanedioate.

Properties

CAS No. |

142348-35-4 |

|---|---|

Molecular Formula |

C26H22O4 |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

dinaphthalen-2-yl hexanedioate |

InChI |

InChI=1S/C26H22O4/c27-25(29-23-15-13-19-7-1-3-9-21(19)17-23)11-5-6-12-26(28)30-24-16-14-20-8-2-4-10-22(20)18-24/h1-4,7-10,13-18H,5-6,11-12H2 |

InChI Key |

HDHDMCGLSIGZJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)CCCCC(=O)OC3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dinaphthalen-2-yl hexanedioate typically involves the esterification of hexanedioic acid with naphthalen-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a fundamental reaction for esters, breaking the ester bond into carboxylic acids and alcohols. For dinaphthalen-2-yl hexanedioate, hydrolysis can occur under both acidic and basic conditions:

-

Acidic hydrolysis : Typically involves protonation of the ester oxygen, followed by nucleophilic attack by water to form a hemiacetal intermediate, which then undergoes proton transfer to yield carboxylic acids and diols6.

-

Basic hydrolysis : Proceeds via deprotonation of water to generate a hydroxide ion, which attacks the carbonyl carbon, forming an alkoxide intermediate that ultimately releases the corresponding carboxylate salts and alcohols6.

Key Products :

| Reaction Type | Products |

|---|---|

| Acidic hydrolysis | Naphthalen-2-ol, hexanedioic acid |

| Basic hydrolysis | Naphthalen-2-olate, hexanedioate anion |

Transesterification

Transesterification involves the exchange of the ester’s alcohol group with another alcohol or ester. This compound can undergo this reaction in the presence of acid catalysts (e.g., sulfuric acid) or bases, leading to new esters or alcohols. For example:

-

Reaction with methanol under acidic conditions replaces the naphthalen-2-yl group with a methoxy group, forming methyl hexanedioate and naphthalen-2-ol.

Mechanism :

-

Protonation of the ester oxygen to activate the carbonyl.

-

Nucleophilic attack by the incoming alcohol (e.g., methanol).

-

Release of the original alcohol (naphthalen-2-ol) and formation of the new ester6.

Mechanistic Insights

The reactivity of this compound is governed by its ester carbonyl groups and aromatic rings:

-

Nucleophilic attack : The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack (e.g., hydroxide ions in basic hydrolysis)6.

-

Stabilization of intermediates : During hydrolysis or transesterification, intermediates like alkoxides or hemiacetals may form, stabilized by resonance or conjugation6.

-

Catalytic pathways : While not explicitly studied for this compound, organocatalytic methods (e.g., enamine or iminium ion catalysis) could theoretically activate the ester for selective reactions, as seen in similar systems .

Kinetic Studies

Reaction rates depend on environmental factors:

-

pH : Acidic conditions accelerate hydrolysis by protonating the ester oxygen, while basic conditions enhance nucleophilicity6.

-

Temperature : Higher temperatures increase reaction rates, though excessive heat may degrade the naphthalene rings.

-

Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, NaOH) reduce activation energy by stabilizing transition states6.

Scientific Research Applications

Dinaphthalen-2-yl hexanedioate has found applications in various scientific research fields:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices

Mechanism of Action

The mechanism of action of dinaphthalen-2-yl hexanedioate involves its interaction with specific molecular targets and pathways. The naphthalene rings can engage in π-π stacking interactions with aromatic residues in proteins, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing naphthalen-2-ol and hexanedioic acid, which may further interact with biological systems .

Comparison with Similar Compounds

Diethyl Hexanedioate (Diethyl Adipate, DEA)

Structure : DEA (C10H18O4) is the diethyl ester of hexanedioic acid.

Properties :

- Molecular Weight : 202.25 g/mol (lower than Dinaphthalen-2-yl hexanedioate due to ethyl vs. naphthyl groups).

- Boiling Point : ~245°C (experimental data from oxygenated fuel additives study) .

- Applications : Used as a fuel additive, solvent, and plasticizer due to its low viscosity and high oxygen content.

Comparison :

- Volatility : DEA’s aliphatic chains make it more volatile than this compound, which has bulky aromatic groups.

- Solubility: DEA is more soluble in polar solvents (e.g., ethanol, water) compared to the hydrophobic Dinaphthalen-2-yl derivative.

- Reactivity : DEA’s ethyl groups facilitate ester hydrolysis under acidic/basic conditions, while naphthyl groups may stabilize the ester linkage against hydrolysis.

Dimethyl Hexanedioate (DMH)

Structure : DMH (C8H14O4) is the dimethyl ester of hexanedioic acid.

Properties :

Comparison :

- Thermal Stability : DMH’s lower molecular weight and shorter chains reduce thermal stability compared to this compound.

- Applications : DMH is favored in industries requiring low-viscosity esters, whereas the naphthyl variant may find use in high-temperature applications or specialty polymers.

Bis(7-Oxooctyl)hexanedioate

Structure : This compound features hexanedioate esterified with 7-oxooctyl chains (C8H14O3 per chain).

Reactivity : Reacts with phthalic dihydrazide to form nitrogen-containing macrocycles via [1+1] condensation, driven by ketone functionality .

Comparison :

- Functional Groups : The ketone groups in bis(7-Oxooctyl)hexanedioate enhance reactivity toward nucleophiles, unlike the electron-rich naphthyl groups in this compound, which may promote electrophilic substitution or π-π interactions.

- Product Formation : The naphthyl groups’ steric bulk could hinder macrocycle formation, favoring intramolecular interactions over intermolecular reactions.

Data Table: Comparative Properties of Hexanedioate Esters

Research Findings and Implications

- Reactivity Trends : Aliphatic esters (DEA, DMH) exhibit higher hydrolytic and thermal sensitivity than aromatic derivatives like this compound. The latter’s stability makes it suitable for demanding industrial applications .

- Macrocycle Formation : Bis(7-Oxooctyl)hexanedioate’s ketone groups enable unique reactivity with dihydrazides, a pathway less accessible to this compound due to its aromatic structure .

- Market Dynamics : DMH’s growth trajectory highlights the demand for short-chain esters, whereas this compound’s niche applications may require targeted R&D to exploit its aromatic advantages .

Biological Activity

Dinaphthalen-2-yl hexanedioate, a compound characterized by its unique molecular structure, has garnered attention in recent years for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound (C26H22O4) is an ester derivative featuring two naphthalene rings and a hexanedioate moiety. Its structure can be represented as follows:

This compound's unique configuration contributes to its biological activity, particularly in interactions with various biological systems.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which can help mitigate oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacteria and fungi.

- Anti-inflammatory Effects : There is evidence indicating that this compound may reduce inflammation markers, thus suggesting a role in inflammatory conditions.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Radical Scavenging : Its structure allows for effective scavenging of free radicals, contributing to its antioxidant properties.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial growth.

- Cell Signaling Modulation : It could modulate signaling pathways related to oxidative stress and inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of cytokine levels |

Case Study: Antioxidant Activity

A study conducted by researchers at the University of Bologna examined the antioxidant properties of this compound. The study utilized various assays to measure the compound's ability to scavenge free radicals. Results indicated a significant reduction in oxidative stress markers in vitro, supporting its potential use as a therapeutic agent in oxidative stress-related diseases.

Case Study: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited notable inhibitory effects on bacterial growth, suggesting its potential application in developing new antimicrobial agents.

Q & A

Q. What are the standard synthetic routes for Dinaphthalen-2-yl hexanedioate, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves nucleophilic substitution or esterification reactions. For example, naphthol derivatives (e.g., 1-naphthol or 2-naphthol) can be reacted with propargyl bromide in the presence of a base like K₂CO₃ in DMF, followed by quenching and purification via ethyl acetate extraction . Optimization may involve adjusting reaction time, temperature, and stoichiometric ratios. Thin-layer chromatography (TLC) with solvent systems like n-hexane:ethyl acetate (9:1) is critical for monitoring reaction progress . Yield improvements often require iterative testing of catalyst systems or solvent polarities.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- TLC : For purity assessment and reaction monitoring using silica gel plates and solvent systems like toluene:methanol (80:20) .

- UV-Vis Spectroscopy : To confirm aromatic naphthalene absorption bands (e.g., 270–300 nm).

- NMR : ¹H and ¹³C NMR to resolve ester linkages and naphthalene proton environments.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

Calibration with reference standards (e.g., USP-grade phthalates) ensures accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to institutional Chemical Hygiene Plans, including:

- Ventilation : Use fume hoods for synthesis and purification steps.

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- Waste Management : Segregate organic waste (e.g., ethyl acetate extracts) for proper disposal.

Researchers must pass safety exams (100% score) before handling hazardous materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility or stability data for this compound across studies?

- Methodological Answer : Contradictions often arise from solvent purity, temperature, or measurement techniques. A systematic approach includes:

- Replicate Experiments : Use standardized solvents (e.g., HPLC-grade) and controlled conditions.

- Cross-Validation : Compare results with orthogonal methods (e.g., dynamic light scattering vs. NMR diffusion coefficients).

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of discrepancies .

Q. What strategies are effective for designing experiments to assess the compound’s photochemical or thermal degradation?

- Methodological Answer :

- Accelerated Aging Studies : Expose samples to UV light (e.g., 254 nm) or elevated temperatures (40–80°C) in controlled chambers.

- Analytical Endpoints : Monitor degradation via HPLC-MS for byproduct identification or FTIR for functional group changes.

- Control Variables : Include dark/ambient-temperature controls and inert atmosphere testing (e.g., N₂ purge) to isolate degradation pathways .

Q. How can computational modeling complement experimental studies of this compound’s reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Predict reaction transition states and ester bond stability under varying conditions.

- Molecular Dynamics (MD) : Simulate solvent interactions to guide solvent selection for synthesis.

- QSPR Models : Relate structural descriptors (e.g., logP, polar surface area) to experimental outcomes like solubility .

Q. What interdisciplinary approaches are viable for studying the environmental impact of this compound?

- Methodological Answer :

- Ecotoxicology Assays : Use Daphnia magna or algal bioassays to assess acute toxicity.

- Environmental Sampling : Deploy solid-phase microextraction (SPME) paired with GC-MS to detect residues in water or soil.

- Lifecycle Analysis (LCA) : Model environmental persistence using degradation rate constants from accelerated studies .

Data Interpretation & Validation

Q. What statistical frameworks are recommended for validating experimental reproducibility in this compound studies?

- Methodological Answer :

- Intra-Lab Reproducibility : Use coefficient of variation (CV) analysis across triplicate runs.

- Inter-Lab Comparisons : Participate in round-robin testing with blinded samples.

- Uncertainty Quantification : Apply Monte Carlo simulations to propagate measurement errors .

Q. How should researchers address batch-to-batch variability in synthesized this compound?

- Methodological Answer :

- Quality Control (QC) Metrics : Enforce strict thresholds for purity (e.g., ≥98% by HPLC) and residual solvent levels.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.

- Design of Experiments (DoE) : Use factorial designs to identify critical process parameters (e.g., stirring rate, cooling profiles) .

Ethical & Regulatory Considerations

Q. What documentation standards are essential for publishing this compound research?

- Methodological Answer :

Follow ICH guidelines for: - Data Integrity : Raw datasets (e.g., NMR spectra, chromatograms) must be archived.

- Safety Reporting : Disclose hazard classifications (e.g., GHS codes) and risk mitigation steps.

- Reference Standards : Cite USP or ISO-certified materials for analytical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.